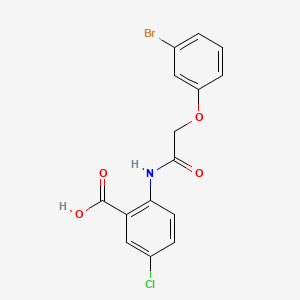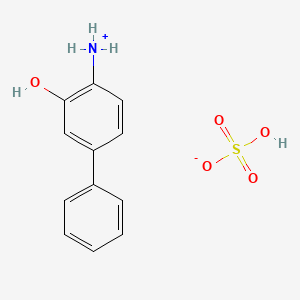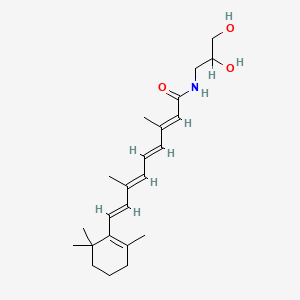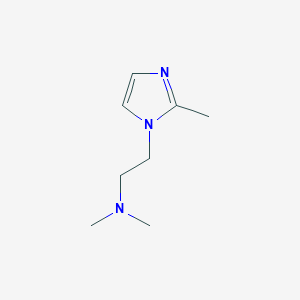
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- is a complex organic compound that belongs to the class of anthranilic acids This compound is characterized by the presence of a bromophenoxy group, an acetyl group, and a chlorine atom attached to the anthranilic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of m-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of m-bromophenoxyacetic acid: This involves the reaction of m-bromophenol with chloroacetic acid under basic conditions.
Acetylation: The m-bromophenoxyacetic acid is then acetylated using acetic anhydride to form the acetyl derivative.
Chlorination: Finally, the acetyl derivative is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Anthranilic acid, N-((m-chlorophenoxy)acetyl)-5-bromo-
- Anthranilic acid, N-((m-fluorophenoxy)acetyl)-5-chloro-
- Anthranilic acid, N-((m-iodophenoxy)acetyl)-5-chloro-
Uniqueness
Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The specific arrangement of functional groups in this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
70796-19-9 |
|---|---|
分子式 |
C15H11BrClNO4 |
分子量 |
384.61 g/mol |
IUPAC名 |
2-[[2-(3-bromophenoxy)acetyl]amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c16-9-2-1-3-11(6-9)22-8-14(19)18-13-5-4-10(17)7-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChIキー |
CFIABSCTBJSAFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)



